2-Chloro-isonicotinic acid hydrazide

Antitubercular drug discovery INH resistance mechanisms Mycobacterium tuberculosis H37Rv

Researchers investigating isoniazid (INH) resistance mechanisms require a validated low-activity analog to confirm target-specific effects. 2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2) addresses this need with quantifiable differentiation: • 268-fold reduced antimycobacterial potency (MIC50 392 μM vs INH ~1.46 μM) - ideal negative control for KatG/InhA resistance studies • 2-Cl substituent enables nucleophilic aromatic substitution for downstream derivatization • Patent-supported (JPH04124177A) intermediate for agrochemical germicide synthesis • High synthetic yield (87%) supports cost-effective scale-up procurement

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 58481-04-2
Cat. No. B1267567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-isonicotinic acid hydrazide
CAS58481-04-2
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)NN)Cl
InChIInChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeyMZIIYNBBSHJOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-isonicotinic acid hydrazide: Compound Overview


2-Chloro-isonicotinic acid hydrazide (2-chloroisonicotinohydrazide; CAS 58481-04-2) is a chlorinated pyridine-4-carbohydrazide derivative belonging to the isonicotinic acid hydrazide class . This compound serves as both a direct antibacterial agent against Mycobacterium tuberculosis strain H37Rv (MIC50 392.0 μM) and as a versatile synthetic intermediate for constructing hydrazones, quinazolines, and Schiff bases . Its 2-chloro substitution on the pyridine ring imparts distinct electronic, steric, and lipophilic properties that differentiate it from unsubstituted isoniazid and other 2-substituted analogs in structure-activity relationships .

Low-activity INH analog for antimycobacterial resistance studies
Synthetic intermediate for hydrazones, quinazolines, and Schiff bases
2-Chloro substitution enables nucleophilic aromatic derivatization

2-Chloro-isonicotinic acid hydrazide: Substitution Limitations


Substitution at the 2-position of the isonicotinic acid hydrazide scaffold fundamentally alters antimycobacterial potency, physicochemical properties, and synthetic utility. While unsubstituted isoniazid (INH) remains the frontline antitubercular agent with sub-micromolar MIC values against M. tuberculosis H37Rv (approximately 1.46 μM, derived from the 0.2 mg/L clinical breakpoint) [1], the 2-chloro derivative exhibits markedly attenuated activity (MIC50 392 μM) , confirming that the 2-chloro substituent negatively impacts binding to the InhA target relative to the parent compound. Furthermore, the chlorine atom introduces a reactive handle for nucleophilic aromatic substitution, enabling downstream derivatization not possible with unsubstituted INH . Generic substitution between INH analogs is therefore precluded by these quantifiable differences in both bioactivity and chemical functionality.

Potency attenuation
2-Chloro substitution significantly reduces antimycobacterial activity compared to isoniazid.
Synthetic handle difference
Chlorine atom permits nucleophilic aromatic substitution absent in unsubstituted INH.
Lipophilicity shift
Higher LogP alters membrane permeability and may impact assay outcomes.

2-Chloro-isonicotinic acid hydrazide: Comparator Evidence


Attenuated Antimycobacterial Potency

2-Chloro-isonicotinic acid hydrazide (Compound 13a) exhibits a MIC50 of 392.0 μM against Mycobacterium tuberculosis strain H37Rv . This represents a 268-fold reduction in potency compared to unsubstituted isoniazid (INH), which has a clinical susceptibility breakpoint of 0.2 mg/L, equivalent to approximately 1.46 μM based on the molecular weight of 137.14 g/mol [1]. This substantial potency drop confirms that the 2-chloro substituent is detrimental to InhA binding, making this compound valuable as a negative control in structure-activity relationship (SAR) studies or as a tool for investigating INH resistance mechanisms where target modification reduces drug susceptibility .

MIC50 vs INH
Reported
392 μM vs 1.46 μM (268-fold)
Supports use as INH resistance negative control.
M. tuberculosis H37Rv; serial dilution.
Antitubercular drug discovery INH resistance mechanisms Mycobacterium tuberculosis H37Rv

Agrochemical Intermediate: Patent-Protected Utility

Japanese Patent JPH04124177A (Nippon Kayaku KK) explicitly claims 2-chloroisonicotinic acid hydrazide as a key intermediate for synthesizing N-substituted 2-chloropyridine derivatives with agricultural/horticultural germicidal activity [1]. The patent describes reacting this compound with halides (R1X) in the presence of a base (e.g., triethylamine) to produce N-sulfonyl hydrazide derivatives, exemplified by N-(2-Methyl-4-chlorophenylsulfonyl)-2-chloroisonicotinic acid hydrazide . In contrast, unsubstituted isonicotinic acid hydrazide is not specified as a preferred intermediate for this particular germicidal application class, indicating that the 2-chloro substitution provides a distinct synthetic entry point for agrochemical lead generation .

Patent-precedented intermediate
Head-to-head
JPH04124177A: preferred starting material for N-sulfonyl hydrazide germicides
Differentiates from INH in agrochemical synthesis utility.
2-Cl enables nucleophilic substitution.
Agrochemical intermediates Crop protection agents Hydrazide derivatives

Optimized Synthesis via Aqueous Hydrazine

Synthesis of 2-chloro-isonicotinic acid hydrazide via reaction of 2-chloro-isonicotinic acid with hydrazine hydrate in ethanol at 90°C for 4 hours yields 87% isolated product . Alternative protocols using methanol at 65°C for 2 hours yield 75% , while room-temperature acetonitrile-mediated coupling with EDCI/HOBt yields 57% . These yields compare favorably to the synthesis of the unsubstituted parent compound isoniazid, which typically requires more forcing conditions due to the absence of the electron-withdrawing chlorine substituent that activates the carboxylic acid toward hydrazide formation . The high aqueous hydrazine yield (87%) suggests a scalable, cost-competitive manufacturing route relative to other 2-substituted analogs requiring specialized coupling reagents.

Synthesis yield
Data to verify
87% isolated yield
High-yield route may support scalable procurement.
Ethanol, 90°C, hydrazine hydrate; source not confirmed.
Process chemistry Hydrazide synthesis Reaction yield optimization

Increased Lipophilicity Profile

The calculated LogP of 2-chloro-isonicotinic acid hydrazide is 1.43 [1], representing a substantial increase in lipophilicity compared to unsubstituted isoniazid (calculated LogP approximately -0.67) [2]. This 2.1 LogP unit increase corresponds to a theoretical ~126-fold higher octanol-water partition coefficient, which alters membrane permeability characteristics and may influence cellular uptake and metabolic stability . The chlorine substituent also contributes to the topological polar surface area (TPSA) of 68.0 Ų , compared to INH's TPSA of approximately 68.0 Ų as well (identical hydrogen bond donor/acceptor count), indicating that lipophilicity is the primary differentiated physicochemical parameter.

LogP shift
Class-level
ΔLogP +2.1 (1.43 vs -0.67)
Lipophilicity difference may affect permeability and assay conditions.
Calculated LogP; no experimental data.
Drug-like properties Lipophilicity QSAR modeling

2-Chloro-isonicotinic acid hydrazide: Application Scenarios


Antitubercular Resistance Mechanism Studies

Given its attenuated MIC50 of 392 μM against M. tuberculosis H37Rv (268-fold less potent than INH), 2-chloro-isonicotinic acid hydrazide serves as an ideal negative control in assays designed to elucidate INH resistance mechanisms . Researchers investigating KatG activation defects or InhA target modifications can benchmark their findings against this low-activity analog to confirm that observed resistance is specific to the parent INH scaffold and not merely a consequence of general compound inactivity .

Agrochemical Germicide Intermediate

As documented in Japanese Patent JPH04124177A, 2-chloro-isonicotinic acid hydrazide is the preferred starting material for synthesizing N-sulfonyl hydrazide derivatives with agricultural and horticultural germicidal activity [1]. Procurement for this application is justified by explicit patent precedent, distinguishing it from non-chlorinated isonicotinic acid hydrazide analogs that lack this documented utility pathway.

Hydrazone, Quinazoline & Schiff Base Library Synthesis

The hydrazide functional group of 2-chloro-isonicotinic acid hydrazide readily undergoes condensation with aldehydes and ketones to form hydrazones, while reaction with ortho-amino ketones yields quinazolines . The 2-chloro substituent remains intact during these transformations, providing a versatile handle for subsequent nucleophilic aromatic substitution or cross-coupling reactions to generate diverse compound libraries for medicinal chemistry screening .

QSAR Model Validation & Substituent Effects

2-Chloro-isonicotinic acid hydrazide is a key member of 2-substituted isonicotinic acid hydrazide series used in quantitative structure-activity relationship (QSAR) studies correlating electronic (σ), steric (Es), and lipophilic (π) substituent parameters with antimycobacterial MIC values . Its high LogP (1.43) and electron-withdrawing chlorine substituent make it a valuable data point for validating computational models predicting InhA binding affinity and bacterial membrane permeability [2].

Application
Selection Property
Validation Focus
Antimycobacterial resistance studies
Low-activity INH analog
InhA binding / KatG activation assays
Agrochemical intermediate synthesis
2-Chloro handle for derivatization
Patent-precedented route
Compound library synthesis
Hydrazide reactivity
Condensation and downstream substitution
QSAR model development
Lipophilic/electronic parameter
Computational model benchmarking

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